molecular formula C16H22O2 B14532954 Methyl pentadec-8-ene-5,11-diynoate CAS No. 62285-70-5

Methyl pentadec-8-ene-5,11-diynoate

Cat. No.: B14532954
CAS No.: 62285-70-5
M. Wt: 246.34 g/mol
InChI Key: VZOOKGFNAUKPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pentadec-8-ene-5,11-diynoate is an organic compound with the molecular formula C_16H_22O_2. It is characterized by the presence of a long carbon chain with both double and triple bonds, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pentadec-8-ene-5,11-diynoate typically involves the coupling of appropriate alkyne and alkene precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar coupling reactions. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Methyl pentadec-8-ene-5,11-diynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and osmium tetroxide (OsO_4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br_2) or chlorine (Cl_2).

Major Products Formed

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl pentadec-8-ene-5,11-diynoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl pentadec-8-ene-5,11-diynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of multiple reactive sites allows it to participate in diverse chemical reactions, contributing to its biological and industrial relevance.

Comparison with Similar Compounds

Similar Compounds

    Methyl dec-2-en-4,6-diynoate: Another compound with similar structural features but a shorter carbon chain.

    Pentadecane: A saturated hydrocarbon with a similar carbon chain length but lacking the double and triple bonds.

Uniqueness

Methyl pentadec-8-ene-5,11-diynoate is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62285-70-5

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

methyl pentadec-8-en-5,11-diynoate

InChI

InChI=1S/C16H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h8-9H,3-4,7,10,13-15H2,1-2H3

InChI Key

VZOOKGFNAUKPDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCC=CCC#CCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.